3-Propylpyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7-5-3-6-10-8(7)9/h3,5-6H,2,4H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIRTSVMONBPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Propylpyridin 2 Amine and Its Chemical Analogs
Direct Synthetic Routes to 3-Propylpyridin-2-amine
Direct methods for the synthesis of this compound involve the introduction of the propyl group and the amino group onto a pre-existing pyridine (B92270) ring. These strategies often rely on the inherent reactivity of the pyridine scaffold and the careful control of regioselectivity.
Regioselective Functionalization of Pyridine Scaffolds
The regioselective functionalization of pyridine is a cornerstone of synthesizing specifically substituted derivatives like this compound. One common strategy involves the use of pyridine N-oxides, which alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and directing functionalization to the 2- and 4-positions. While this is highly effective for introducing substituents at the 2-position, achieving selective C3-alkylation on a 2-aminopyridine (B139424) can be more challenging.
Recent advancements have focused on transition-metal-catalyzed C-H activation as a powerful tool for the regioselective functionalization of pyridines. These methods can directly introduce alkyl groups at specific positions, including the C3 position. For instance, rhodium-catalyzed reactions have been shown to effect the C-H alkylation of N-aryl-2-aminopyridines with diazo compounds, although this typically introduces a functionalized alkyl group rather than a simple propyl group.
Another approach involves the dearomatization/rearomatization of the pyridine ring. For example, the formation of a Zincke imine intermediate from a pyridine can enable the introduction of a nucleophile at the C3 position, followed by rearomatization to yield the C3-substituted pyridine. nih.gov
Reductive Amination and Other Transformation Strategies
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com In the context of this compound, this could involve the reaction of a suitable 3-propyl-2-pyridyl ketone or aldehyde with an amine source in the presence of a reducing agent. However, the synthesis of the requisite 3-propyl-2-carbonylpyridine precursor can be a multi-step process.
A more direct, though less common, approach for the synthesis of N-monosubstituted 2-aminopyridines involves the reductive alkylation of 2-aminopyridine itself. While this typically occurs on the amino group, certain conditions can promote C-alkylation, though regioselectivity remains a significant hurdle.
Approaches via Functionalized Precursors and Intermediates
Synthesizing this compound often involves the use of pre-functionalized pyridine rings where a leaving group at the 3-position can be displaced by a propyl group or a propyl precursor through cross-coupling reactions.
Cross-Coupling Reactions in Pyridin-2-amine Synthesis
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. A common strategy for the synthesis of 3-alkyl-2-aminopyridines involves the coupling of a 3-halo-2-aminopyridine with an appropriate organometallic reagent containing the propyl group. For example, a Suzuki coupling of 3-bromo-2-aminopyridine with propylboronic acid or a Negishi coupling with a propylzinc reagent could furnish the desired product. The Buchwald-Hartwig amination is another key cross-coupling reaction, though it is typically used to form the C-N bond of the amino group rather than the C-C bond of the alkyl substituent. nih.govresearchgate.netacs.org
The Goldberg reaction, a copper-catalyzed C-N cross-coupling, has also been employed for the synthesis of N-substituted 2-aminopyridines from 2-bromopyridine (B144113) and amides. nih.gov While this method primarily focuses on N-functionalization, modifications could potentially allow for C3-alkylation prior to the amination step.
| Catalyst System | Precursor | Coupling Partner | Reaction Type |
| Palladium/RuPhos | 3-Bromo-2-aminopyridine | Propylamine | Buchwald-Hartwig Amination (for N-alkylation) |
| Palladium/BrettPhos | 3-Bromo-2-aminopyridine | Propylamine | Buchwald-Hartwig Amination (for N-alkylation) |
| Copper(I) Iodide/1,10-phenanthroline | 2-Bromopyridine | N-propylformamide | Goldberg Reaction |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound, where the stereocenter is located on the propyl group, presents a significant synthetic challenge. Achieving high levels of enantioselectivity often requires the use of chiral catalysts, chiral auxiliaries, or stereoselective transformations.
One potential strategy involves the asymmetric hydrogenation of a precursor containing a double bond in the propyl side chain. Transition metal catalysts bearing chiral ligands are widely used for the enantioselective reduction of alkenes. nih.gov Another approach is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, such as an alkylation to form the propyl group, and are then removed.
Recent developments in catalytic asymmetric synthesis have explored the enantioselective functionalization of pyridines. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids. nih.govacs.org While this method leads to a saturated piperidine (B6355638) ring, subsequent dehydrogenation could potentially provide access to chiral 3-substituted pyridines.
| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Control |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Catalyst | Reduction of an alkenylpyridine | Catalyst-controlled |
| Chiral Auxiliary | e.g., Evans oxazolidinone | Diastereoselective alkylation | Auxiliary-controlled |
| Asymmetric Catalysis | Chiral Nickel Catalyst | Enantioconvergent substitution | Catalyst-controlled |
Advanced Synthetic Techniques and Sustainable Chemistry
Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally friendly methods. In the context of pyridine synthesis, this includes the use of microwave-assisted reactions, flow chemistry, and the development of green catalysts and solvents.
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like substituted pyridines in a single step from simple starting materials. nih.gov For example, a one-pot reaction involving an enaminone, malononitrile, and a primary amine can lead to highly substituted 2-aminopyridines.
Sustainable approaches to pyridine synthesis also include the use of bio-based starting materials and catalytic systems that operate under milder conditions with reduced waste generation. While specific applications of these advanced techniques for the synthesis of this compound are not yet widely reported, they represent a promising direction for future research.
Catalytic Methods for Pyridine Ring Modification
The modification of a pre-formed pyridine ring using transition metal catalysis is a powerful and versatile strategy for synthesizing functionalized derivatives. These methods offer high efficiency and selectivity, enabling the introduction of amino and alkyl groups onto the heterocyclic core.
A primary route to 2-aminopyridine analogs involves the substitution of a leaving group, typically a halogen, at the C2 position. The Buchwald-Hartwig amination stands out as a robust palladium-catalyzed cross-coupling reaction for this purpose. nih.gov This method facilitates the formation of a carbon-nitrogen bond between a 2-halopyridine and an amine, and it is a cornerstone in the synthesis of heteroaromatic amines. nih.gov Beyond palladium, copper-catalyzed systems have also been successfully employed for similar halide-to-amine substitutions. nih.gov
Direct C-H amination offers an alternative, more atom-economical approach by avoiding the pre-functionalization of the pyridine ring with a halogen. This can be achieved by first converting the pyridine to a pyridine N-oxide. The N-oxide can then be activated with reagents like tosyl anhydride (B1165640) (Ts₂O), facilitating a nucleophilic attack by an amine (e.g., tert-butylamine) at the C2 position. researchgate.net
Furthermore, various transition metals, including rhodium, iridium, ruthenium, and cobalt, are utilized in chelation-assisted C-H bond functionalization reactions. In these processes, a directing group, such as the nitrogen of an N-aryl-2-aminopyridine, coordinates with the metal catalyst, directing the functionalization to a specific C-H bond. While often used to build fused ring systems, these principles can be adapted for introducing substituents. Another innovative approach involves the catalyzed isomerization of 1,3-diaminobenzenes at high temperatures and pressures over zeolite or alumina (B75360) catalysts to produce 2-amino-alkylpyridines. google.com
| Catalytic Strategy | Metal Catalyst (Example) | Substrate(s) | Product Type | Key Features |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | 2-Halopyridine, Amine | 2-Aminopyridine Analog | Widely used for C-N bond formation. nih.gov |
| N-Oxide Activation | - (Reagent-mediated) | Pyridine N-oxide, Amine, Ts₂O | 2-Aminopyridine Analog | Direct amination of the pyridine ring. researchgate.net |
| Isomerization | Zeolite / γ-Al₂O₃ | 1,3-Diaminobenzene, Ammonia | 2-Amino-alkylpyridine | High temperature and pressure process. google.com |
| C-H Functionalization | Rhodium, Iridium | N-Aryl-2-aminopyridine, Alkyne/Alkene | Complex Pyridine Derivatives | Chelation-directed functionalization. nih.gov |
Biocatalytic Pathways for Pyridine Derivative Functionalization
Biocatalysis has emerged as a powerful tool in modern chemistry, offering environmentally benign and highly selective routes to complex molecules. While direct biocatalytic routes for the de novo synthesis of this compound are not prominently established, enzymatic methods are increasingly applied for the functionalization of heterocyclic compounds, including the synthesis of chiral amine-containing pharmaceuticals. mdpi.com
Key enzyme classes, such as transaminases and imine reductases (IREDs), are instrumental in the asymmetric synthesis of chiral amines. mdpi.com These enzymes can be employed in the late stages of a synthetic route to install an amine functionality with high stereocontrol, which is a significant advantage over many traditional chemical methods. mdpi.com For instance, a keto-precursor of a target pyridine derivative could potentially be converted to the corresponding amine by a transaminase.
A notable development is the use of chemo-enzymatic strategies for the dearomatization of pyridines. acs.org In one such approach, an activated pyridine is first partially reduced chemically to a tetrahydropyridine (B1245486) (THP). This intermediate is then subjected to enzymatic reactions catalyzed by ene-reductases (EneIREDs), which facilitate conjugate reduction and iminium reduction to yield stereo-enriched piperidines. acs.org Although this pathway leads to a saturated piperidine ring rather than an aromatic pyridine, it exemplifies the potential of combining chemical synthesis with biocatalysis to achieve precise stereochemical control in the modification of the pyridine core. acs.org This strategy highlights a promising direction for developing future biocatalytic pathways for functionalized pyridine derivatives.
| Biocatalytic Strategy | Enzyme Class | General Transformation | Potential Application to Pyridine Analogs |
|---|---|---|---|
| Asymmetric Amination | Transaminase (TAm) | Ketone to Chiral Amine | Installation of a chiral amino group on a side chain. mdpi.com |
| Reductive Amination | Imine Reductase (IRED) | Imine to Chiral Amine | Stereoselective synthesis of amine functionalities. mdpi.com |
| Chemo-enzymatic Dearomatization | Ene-reductase (EneIRED) | Activated Pyridine to Chiral Piperidine | Asymmetric functionalization of the pyridine ring core. acs.org |
Chemical Reactivity and Mechanistic Transformations of 3 Propylpyridin 2 Amine
Reactivity of the Pyridine (B92270) Ring
The pyridine ring in 3-Propylpyridin-2-amine is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at the 2-position significantly influences the regioselectivity and feasibility of such reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution on the pyridine ring of this compound is a challenging transformation that typically requires harsh reaction conditions. The nitrogen atom in the ring deactivates the system towards electrophiles, and in acidic media, protonation of the ring nitrogen further exacerbates this deactivation. Nevertheless, the powerful activating and ortho-, para-directing effect of the 2-amino group can overcome this inherent lack of reactivity to some extent, directing incoming electrophiles primarily to the 5-position (para to the amino group).
Studies on related 2-aminopyridine (B139424) derivatives have elucidated these substitution patterns. For instance, the bromination of 2-aminopyridines has been shown to occur, with the reaction proceeding on the free base. The nitration of 2-aminopyridine can lead to a mixture of products, with the initial formation of 2-nitraminopyridine, which can then rearrange to form ring-nitrated products, predominantly 5-nitro-2-aminopyridine. sapub.org The acid-catalyzed hydrogen exchange at the 5-position of 2-amino-3-methylpyridine (B33374) further supports the increased electron density at this position. rsc.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Aminopyridine Derivatives
| Electrophile | Reagent and Conditions | Major Product(s) | Reference |
| Br₂ | Bromine in a suitable solvent | 5-Bromo-2-aminopyridine | |
| NO₂⁺ | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 5-Nitro-2-aminopyridine | sapub.org |
| D⁺ | D₂SO₄ | 5-Deuterio-2-amino-3-methylpyridine | rsc.org |
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic aromatic substitution (SNAr) is a more facile process for pyridine derivatives compared to electrophilic substitution, particularly at the 2- and 4-positions, which are electron-deficient. In the case of this compound, the 2-position is already occupied by the amino group. However, under certain conditions, the amino group itself can be displaced by a nucleophile.
A general method for the conversion of 2-aminopyridines into 2-pyridones involves a pyrylium-mediated reaction. This process proceeds through an intramolecular nucleophilic displacement, effectively replacing the amino group with a hydroxyl group after hydrolysis. Furthermore, catalytic methods have been developed for the amination of 2-aminopyridines, where the amino group is displaced by another amine. This transformation can be achieved using a ruthenium(II) catalyst, which activates the pyridine ring towards nucleophilic attack. thieme-connect.de For instance, the reaction of 2-amino-3-picoline with n-hexylamine in the presence of a ruthenium catalyst yields the corresponding N-hexyl-3-methylpyridin-2-amine. thieme-connect.de
Transformations of the Amino Group
The primary amino group at the 2-position of this compound is a key site of reactivity, allowing for a wide range of derivatization and functionalization reactions.
Derivatization and Functionalization of the Primary Amine
The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate. While aliphatic diazonium salts are highly unstable, aromatic and heteroaromatic diazonium salts exhibit greater stability, particularly at low temperatures. libretexts.org These diazonium salts can then be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a range of functional groups, such as halogens, cyano, or hydroxyl groups, in place of the original amino group.
Amidation and Alkylation Reactions
The primary amine of this compound readily undergoes acylation with acylating agents like acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct. youtube.comresearchgate.net
Table 2: Representative Amidation Reactions of Amines
| Amine | Acylating Agent | Base | Product |
| Primary Amine | Acetyl Chloride | Pyridine | N-Acetyl Amide |
| Primary Amine | Acetic Anhydride (B1165640) | - | N-Acetyl Amide |
Alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. amazonaws.comwikipedia.org To achieve selective mono-alkylation, indirect methods or the use of a large excess of the amine may be necessary.
Reactions Involving the Propyl Side Chain
The propyl group at the 3-position of the pyridine ring also presents opportunities for chemical modification, particularly at the benzylic-like position (the carbon atom attached to the pyridine ring).
The benzylic position of alkyl-substituted aromatic and heteroaromatic compounds is susceptible to both oxidation and free-radical halogenation due to the ability of the aromatic ring to stabilize the resulting radical or ionic intermediates.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the propyl group at the benzylic position to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com
Free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position of the propyl group. chemistrysteps.com This benzylic halide can then serve as a versatile handle for further synthetic transformations through nucleophilic substitution reactions.
Chain Functionalization and Modification
The propyl side chain of this compound offers a site for various functionalization reactions, although specific examples for this compound are not extensively documented. General strategies for the C-H functionalization of alkyl chains on pyridine rings can be applied. For instance, late-stage functionalization of complex molecules containing pyridine moieties has been demonstrated through methods like regioselective alkylation. acs.org Radical chain monoalkylation of pyridines is another approach that could potentially be used to introduce further substituents on the propyl group. nih.gov
The reactivity of the alkyl group is influenced by its position on the pyridine ring. For example, 4-alkylpyridines can be selectively allylated at the pyridylic position. While 3-alkylpyridines also form pyridinium (B92312) salts, deprotonation of the alkyl chain is less favorable compared to 4-alkylpyridines as the resulting anion is not resonance-stabilized by the pyridine nitrogen. Nevertheless, functionalization of the propyl chain could potentially be achieved through various synthetic methodologies.
Potential Chain Functionalization Reactions:
| Reaction Type | Reagents and Conditions | Expected Product |
| Halogenation | N-Halosuccinimide, Radical Initiator | Halogenated propyl chain |
| Oxidation | Mild Oxidizing Agents | Hydroxylated or carbonylated propyl chain |
| C-H Activation | Transition Metal Catalysts | Functionalized propyl chain |
Oxidative and Reductive Transformations
The this compound molecule possesses sites susceptible to both oxidation and reduction. The pyridine ring is generally resistant to oxidation, but the alkyl side chain and the amino group can undergo oxidative transformations. Conversely, the pyridine ring can be reduced under certain conditions.
Oxidative Transformations: The propyl group attached to the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. google.com This is a common reaction for alkyl arene side-chains. libretexts.org The reaction typically requires vigorous conditions. The amino group could also be susceptible to oxidation, potentially leading to nitroso or nitro derivatives, though this is less common for aminopyridines compared to anilines. nih.gov
Reductive Transformations: Catalytic hydrogenation of the pyridine ring in aminopyridines can lead to the corresponding piperidine (B6355638) derivatives. clockss.orgacs.org For example, the reduction of aminopyridines with samarium diiodide in the presence of water can yield piperidines. clockss.org In some cases, the amino group can be eliminated during the reduction process. clockss.org Cobalt complexes with aminopyridine ligands have been shown to catalyze the light-driven reduction of aromatic olefins.
Acid-Base Chemistry and Salt Formation Dynamics
The acid-base properties of this compound are characterized by the basicity of the exocyclic amino group and the pyridine ring nitrogen. These basic centers readily participate in protonation equilibria to form pyridinium salts.
Protonation Equilibria and pKa Determination
This compound has two primary sites for protonation: the endocyclic pyridine nitrogen and the exocyclic amino group. In the gas phase, for related nicotinoid compounds, protonation can occur on either the pyridine or the amino nitrogen, depending on the substituents. researchgate.net In solution, the pyridine nitrogen is generally the more basic site in 2-aminopyridines. The formation of 2-aminopyridinium citrate (B86180) salts occurs through the protonation of the pyridine nitrogen atom. nih.gov
Estimated pKa Values for Related Compounds:
| Compound | pKa |
| 2-Aminopyridine | 6.86 |
| 2-Amino-3-methylpyridine | 7.15 (estimated) nih.govorganicchemistrydata.org |
| This compound | ~7.2 (projected) |
Thermal Decomposition Pathways of Pyridinium Salts
Specific studies on the thermal decomposition of pyridinium salts of this compound are not available. However, the thermal behavior of ammonium (B1175870) and pyridinium salts, in general, involves the potential for decomposition through various pathways. The stability of these salts is dependent on the nature of the counter-ion and the substitution pattern on the pyridine ring. The thermal decomposition of ammonium carboxylates, for instance, can lead to the corresponding carboxylic acid and ammonia. google.com The thermal decomposition of other pyridinium salts has also been a subject of study. nih.gov Kinetic data on the thermal decomposition of 2-aminopyridine complexes have been reported, indicating that the stability is influenced by the coordinated metal ion. researchgate.net For salts of this compound, decomposition could potentially involve elimination reactions, rearrangements, or fragmentation, with the specific pathway being highly dependent on the reaction conditions and the counter-ion present.
Coordination Chemistry and Metal Complexation
The 2-aminopyridine scaffold is a well-known ligand in coordination chemistry, capable of binding to metal ions in various modes. pvpcollegepatoda.org The presence of both a pyridine nitrogen and an exocyclic amino group allows for monodentate, bidentate, or bridging coordination.
Ligand Properties of this compound in Transition Metal Complexes
While there is a lack of specific studies on the coordination chemistry of this compound, the behavior of the closely related ligand, 2-amino-3-methylpyridine, provides significant insight into its potential as a ligand. 2-Amino-3-methylpyridine has been shown to form complexes with various transition metals, including Cu(II), Ag(I), and Co(II). mdpi.comresearchgate.netresearchgate.nettandfonline.com
In complexes with Cu(II) and Ag(I), 2-amino-3-methylpyridine can act as a bridging ligand, coordinating to one metal center through the pyridine nitrogen and to another through the exocyclic amino group, leading to the formation of polymeric structures. mdpi.comresearchgate.net It can also coordinate in a monodentate fashion through the pyridine nitrogen. rsc.org The steric bulk of the substituent at the 3-position can influence the coordination geometry and the resulting complex's properties. The propyl group in this compound is larger than a methyl group and would be expected to exert a greater steric influence on the coordination sphere of the metal center.
Examples of Metal Complexes with 2-Amino-3-methylpyridine:
| Metal Ion | Complex Formula | Coordination Mode | Reference |
| Cu(II) | [Cu(C₆H₈N₂)₂(CH₃COO)₂] | Monodentate/Bridging | mdpi.comresearchgate.net |
| Ag(I) | [Ag(C₆H₈N₂)(NO₃)]n | Bridging | mdpi.comresearchgate.net |
| Co(II) | [Co(C₆H₈N₂)₂Cl₂] | Monodentate | tandfonline.com |
These examples suggest that this compound is a versatile ligand capable of forming a variety of coordination complexes with transition metals. The specific structure and properties of these complexes will be dependent on the metal ion, the counter-ion, and the reaction conditions.
Chelation Effects and Structural Features of Metal-Pyridine Amine Complexes
The coordination chemistry of 2-aminopyridine and its derivatives, such as this compound, is a robust field of study due to their versatile binding capabilities. These ligands can coordinate with metal ions in several ways: as a monodentate ligand through the pyridine nitrogen, as a chelating bidentate ligand involving both the pyridine nitrogen and the exocyclic amino group, or as a bridging ligand connecting multiple metal centers. The specific coordination mode is influenced by several factors including the nature of the metal ion, the steric and electronic properties of the substituents on the pyridine ring, and the reaction conditions.
For this compound, the presence of the propyl group at the 3-position introduces specific steric and electronic effects that influence its complexation behavior. While crystallographic data for this compound complexes are not extensively documented in the reviewed literature, the structural features can be inferred from closely related analogs, such as 2-amino-3-methylpyridine. The primary difference between the two is the size of the alkyl group (propyl vs. methyl), which can lead to greater steric hindrance in the case of the 3-propyl derivative, potentially affecting the geometry and stability of the resulting metal complexes.
2-aminopyridine ligands readily form stable five-membered chelate rings with transition metals, a behavior that is central to their coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen of the amino group act as a bidentate donor set, forming a stable complex.
Structural Analysis of Analogous Metal Complexes
Detailed structural insights can be drawn from the analysis of metal complexes formed with 2-amino-3-methylpyridine, a close structural analog of this compound. X-ray diffraction studies of silver(I) and copper(II) complexes with 2-amino-3-methylpyridine reveal distinct coordination geometries.
Another complex formed with 2-amino-3-methylpyridine and silver nitrate (B79036) results in a polymeric structure. In this case, the ligand's ring nitrogen coordinates to one silver center, while the amino group bridges to an adjacent metal ion. This demonstrates the ligand's capacity to act as a bridging unit, leading to the formation of coordination polymers. The geometry around the silver ion in this polymeric structure is distorted tetrahedral.
The following interactive data tables summarize the key structural features of these representative metal-pyridine amine complexes.
Structural Data for a Mononuclear Silver(I) Complex
| Parameter | Value |
|---|---|
| Compound Formula | [Ag(C₆H₈N₂)₂(NO₃)] |
| Metal Center | Ag(I) |
| Ligand | 2-Amino-3-methylpyridine |
| Coordination Number | 3 |
| Coordination Geometry | Distorted Trigonal Planar |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Bond Angles for Distorted Tetrahedral Polymeric Silver(I) Complex
| Angle | Value (°) |
|---|---|
| N(1)-Ag(1)-O(2) | 143.81 |
| N(1)-Ag(1)-O(1) | 127.59 |
| N(1)-Ag(1)-N(2) | 109.17 |
| N(2)-Ag(1)-O(1) | 82.87 |
| O(1)-Ag(1)-O(2) | 77.40 |
The steric bulk of the substituent at the 3-position on the pyridine ring is a critical factor in determining the final structure of the metal complex. Larger substituents, like the propyl group in this compound, would be expected to exert more significant steric hindrance compared to a methyl group. This increased steric demand can influence the "bite angle" of the chelating ligand, affect the coordination number of the metal center, and potentially favor the formation of complexes with lower coordination numbers or different geometries to minimize steric strain. For instance, bulky substituents on 2-aminopyridine ligands have been shown to favor monodentate coordination through the pyridine nitrogen, as the steric hindrance prevents the amino group from approaching the metal center to form a chelate ring.
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Propylpyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 3-Propylpyridin-2-amine would involve high-resolution proton (¹H) NMR, carbon-13 (¹³C) NMR, and various two-dimensional (2D) NMR techniques.
A high-resolution ¹H NMR spectrum of this compound is expected to provide detailed information about the number of different types of protons, their chemical environments, and their connectivity. The spectrum would likely be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Based on the structure of this compound, the following proton signals are anticipated:
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.0-8.5 ppm) corresponding to the protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would confirm the substitution pattern.
Propyl Group Protons:
A triplet corresponding to the terminal methyl (CH₃) group.
A sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group.
A triplet for the methylene (CH₂) group attached to the pyridine ring.
Amine Protons: A broad singlet for the two protons of the primary amine (NH₂) group. The chemical shift of this signal can be variable and is often influenced by solvent and concentration.
Table 4.1.1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine-H4 | 7.2 - 7.5 | dd | ~7-8, ~5 |
| Pyridine-H5 | 6.5 - 6.8 | t | ~7-8 |
| Pyridine-H6 | 7.8 - 8.1 | dd | ~5, ~2 |
| -CH₂- (propyl, α to ring) | 2.4 - 2.7 | t | ~7-8 |
| -CH₂- (propyl, β to ring) | 1.5 - 1.8 | sextet | ~7-8 |
| -CH₃ (propyl) | 0.8 - 1.1 | t | ~7-8 |
| -NH₂ | 4.5 - 5.5 | br s | - |
Note: These are predicted values based on analogous compounds and may differ from experimental data.
A ¹³C NMR spectrum would reveal the number of unique carbon environments in the this compound molecule. For this compound, eight distinct carbon signals are expected: five for the pyridine ring and three for the propyl group.
Table 4.1.2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Pyridine) | 158 - 162 |
| C3 (Pyridine) | 120 - 124 |
| C4 (Pyridine) | 135 - 139 |
| C5 (Pyridine) | 115 - 119 |
| C6 (Pyridine) | 147 - 151 |
| -CH₂- (propyl, α to ring) | 35 - 39 |
| -CH₂- (propyl, β to ring) | 22 - 26 |
| -CH₃ (propyl) | 13 - 16 |
Note: These are predicted values based on analogous compounds and may differ from experimental data.
To firmly establish the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
COSY: Would show correlations between coupled protons, for instance, between the adjacent protons on the pyridine ring and within the propyl chain.
HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC: Would reveal longer-range correlations (over two or three bonds) between protons and carbons, which is crucial for confirming the attachment of the propyl group to the C3 position of the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight of this compound. This allows for the determination of its elemental composition, confirming the molecular formula C₈H₁₂N₂. The expected exact mass can be calculated and compared with the experimental value to provide strong evidence for the compound's identity.
Table 4.2.1: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₈H₁₃N₂⁺ | 137.1073 |
Note: The calculated exact mass is based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated. The analysis of the resulting fragment ions can provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of neutral molecules from the propyl chain (e.g., ethene, propene) and cleavage of the C-C bonds within the propyl group.
Table 4.2.2: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺)
| m/z of Fragment Ion | Proposed Fragment Structure/Loss |
|---|---|
| 108 | Loss of C₂H₅ (ethyl radical) |
| 94 | Loss of C₃H₇ (propyl radical) |
Note: These are predicted fragmentation pathways and would require experimental verification.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique that would be used to assess the purity of a synthesized sample of this compound. The HPLC would separate the target compound from any impurities or starting materials, and the mass spectrometer would provide mass information for each eluting peak, confirming the identity of the main component and helping to identify any byproducts. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid additive like formic acid to ensure good peak shape and ionization.
Table 4.2.3: Illustrative HPLC-MS Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Full Scan (m/z 50-500) |
Note: These are example parameters and would require optimization for the specific compound and system.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine group, the propyl chain, and the pyridine ring.
The primary amine (-NH₂) group gives rise to several characteristic bands. In the high-frequency region, two distinct peaks are typically observed for the N-H stretching vibrations, corresponding to the asymmetric and symmetric stretching modes. spcmc.ac.inspectroscopyonline.com These bands are generally found between 3300 and 3500 cm⁻¹ and are often weaker and sharper than the O-H bands of alcohols. orgchemboulder.com Another key vibration of the primary amine is the N-H bending or "scissoring" mode, which appears as a medium to strong band in the 1580-1650 cm⁻¹ region. spcmc.ac.inorgchemboulder.com A broad band due to N-H "wagging" can also be observed at lower wavenumbers, typically in the 665-910 cm⁻¹ range. orgchemboulder.com
The aliphatic propyl group introduces characteristic C-H stretching and bending vibrations. The C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups are expected in the 2850-3000 cm⁻¹ region. tu.edu.iqdocbrown.info Specifically, asymmetrical and symmetrical stretching modes for methyl groups occur around 2962 cm⁻¹ and 2872 cm⁻¹, respectively. tu.edu.iq
The pyridine ring contributes to a complex pattern of absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹. tu.edu.iq The characteristic C=C and C=N ring stretching vibrations of the pyridine moiety produce a series of bands in the 1400-1600 cm⁻¹ region. Furthermore, the C-N stretching vibration for an aromatic amine is expected to be strong and appear in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300 - 3500 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp |
| > 3000 | C-H Stretch | Pyridine Ring | Variable |
| 2850 - 2970 | Asymmetric & Symmetric C-H Stretch | Propyl Group (-CH₂, -CH₃) | Strong |
| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1400 - 1600 | C=C and C=N Ring Stretch | Pyridine Ring | Medium to Strong |
| 1250 - 1335 | C-N Stretch | Aromatic Amine | Strong |
| 665 - 910 | N-H Wag | Primary Amine (-NH₂) | Broad, Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to IR spectroscopy. uark.edu While IR spectroscopy measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. All 27 vibrational modes of the pyridine molecule are Raman active. aps.org For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, especially the skeletal modes of the pyridine ring.
The most intense bands in the Raman spectrum of a pyridine derivative are often associated with the ring "breathing" modes, which involve the symmetric expansion and contraction of the entire aromatic ring. These vibrations are highly characteristic and sensitive to substitution on the ring. The C=C backbone stretching and ring stretching modes of polypyrrole, an analogous heterocyclic polymer, are observed at 1353 cm⁻¹ and 1571 cm⁻¹, respectively, indicating the regions where strong signals can be expected for the pyridine ring in this compound. researchgate.net
Vibrations of the propyl group, such as the C-C backbone stretching, will also be visible in the Raman spectrum. In contrast to IR spectroscopy, the N-H stretching vibrations of the amine group are typically weak in Raman spectra. However, other molecular vibrations, including deformations and skeletal modes that may be weak or forbidden in the IR spectrum, can be prominent in the Raman spectrum, providing a more complete vibrational profile of the molecule. uark.edu
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3050 | Aromatic C-H Stretch | Pyridine Ring | Medium |
| 2850 - 2970 | Aliphatic C-H Stretch | Propyl Group | Strong |
| ~1600 | Ring C=C / C=N Stretch | Pyridine Ring | Strong |
| ~1350 | Ring C=C Backbone Stretch | Pyridine Ring | Strong |
| ~1000 | Symmetric Ring Breathing | Pyridine Ring | Very Strong |
| 800 - 1200 | C-C Stretch | Propyl Group | Medium |
X-ray Crystallography
X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal information about molecular geometry, conformation, and the nature of intermolecular interactions that dictate how molecules assemble in the solid state.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles.
For this compound, an SCXRD analysis would provide the definitive solid-state conformation of the molecule, including the planarity of the pyridine ring and the orientation of the propyl and amine substituents. While specific crystallographic data for this compound is not available in the surveyed literature, analysis of related compounds such as 2-aminopyridine (B139424) derivatives provides expected parameters. imanagerpublications.com For instance, the crystal structure of 3-Chloropyridin-2-amine was solved, providing a precedent for the type of data obtained for substituted 2-aminopyridines. nih.gov The analysis would yield a crystallographic information file (CIF) containing all relevant structural data.
Table 3: Representative Crystallographic Data Obtainable from SCXRD
| Parameter | Description | Example Value (Hypothetical) |
| Chemical Formula | C₈H₁₂N₂ | C₈H₁₂N₂ |
| Formula Weight | 136.19 g/mol | 136.19 |
| Crystal System | Monoclinic / Orthorhombic | Monoclinic |
| Space Group | e.g., P2₁/c | P2₁/c |
| a (Å) | Unit cell dimension | 8.5 |
| b (Å) | Unit cell dimension | 10.2 |
| c (Å) | Unit cell dimension | 9.8 |
| α (°) | Unit cell angle | 90 |
| β (°) | Unit cell angle | 105.4 |
| γ (°) | Unit cell angle | 90 |
| V (ų) | Volume of the unit cell | 819.6 |
| Z | Molecules per unit cell | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
The data from an X-ray structure determination allows for a detailed analysis of the supramolecular assembly, revealing the network of intermolecular interactions that stabilize the crystal lattice. For aminopyridine derivatives, hydrogen bonding is a dominant directional force that guides crystal packing. researchgate.net
In the case of this compound, the primary amine group (-NH₂) serves as a hydrogen bond donor, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. This combination is known to lead to the formation of robust N-H···N hydrogen bonds. researchgate.net These interactions frequently result in the formation of centrosymmetric or non-centrosymmetric dimers, where two molecules are linked in a head-to-tail fashion. nih.govnih.gov This is a common and energetically favorable structural motif in the crystals of mono-aminopyridines. researchgate.net
Table 4: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Contribution to Packing |
| Hydrogen Bonding | Amine N-H | Pyridine N | N···N distance ~3.0 Å | Primary directional force; forms dimers/chains |
| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Interplanar distance ~3.4-3.8 Å | Stabilizes layered structures |
| Van der Waals Forces | Propyl C-H, Ring C-H | All atoms | Contact distances | Overall crystal cohesion and space-filling |
Advanced Research Applications of 3 Propylpyridin 2 Amine and Its Derivatives
Applications in Advanced Pharmaceutical Research and Medicinal Chemistry
The inherent bioactivity of the 2-aminopyridine (B139424) moiety has positioned it as a cornerstone in modern drug discovery. researchgate.netnih.govnih.gov Its derivatives are investigated for a wide array of therapeutic targets, leveraging the scaffold's ability to interact with biological macromolecules and its favorable physicochemical properties that can enhance solubility and bioavailability. researchgate.netnih.gov
Development of Enzyme Modulators and Selective Inhibitors (e.g., Nitric Oxide Synthase Inhibitors)
A significant area of research for 2-aminopyridine derivatives is the development of selective enzyme inhibitors, particularly for the nitric oxide synthase (NOS) family. nih.govnih.gov The NOS enzymes (neuronal NOS, endothelial NOS, and inducible NOS) produce nitric oxide (NO), a critical signaling molecule involved in processes ranging from neurotransmission to vasodilation. nih.govnih.gov However, overproduction of NO by neuronal NOS (nNOS) is implicated in various neurological disorders, making selective nNOS inhibition a key therapeutic goal. nih.gov
Researchers have focused on designing 2-aminopyridine-based inhibitors that exhibit high potency and, crucially, high selectivity for nNOS over eNOS and iNOS to avoid cardiovascular and immunological side effects. nih.gov A major challenge is achieving blood-brain barrier permeability. nih.gov Studies have shown that modifications to the 2-aminopyridine scaffold, such as shortening the amino sidechain and incorporating fluorine atoms to increase lipophilicity, can significantly enhance potency, selectivity, and permeability. nih.gov
Key findings from this research are summarized in the table below, showcasing the efficacy and selectivity of various 2-aminopyridine derivatives as nNOS inhibitors.
| Compound | Target Enzyme | Kᵢ (nM) | Selectivity (vs. iNOS) | Selectivity (vs. eNOS) |
| 19c | Rat nNOS | 24 | 153-fold | 1040-fold |
| 19c | Human nNOS | 55 | 153-fold | 1040-fold |
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Rat nNOS | 46 | 135-fold | 388-fold |
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Human nNOS | 48 | 135-fold | 388-fold |
Investigation of Bioactive Scaffolds for Drug Discovery Leads
The pyridine (B92270) ring and its derivatives are fundamental building blocks in medicinal chemistry, recognized for their presence in numerous natural products and FDA-approved drugs. researchgate.netnih.gov The 2-aminopyridine scaffold, in particular, is highly valued as a "bioactive scaffold" due to its proven track record in yielding compounds with diverse pharmacological activities. ijpsr.com Its utility stems from its role as a versatile chemical intermediate that can be readily modified to generate large libraries of compounds for high-throughput screening. nih.govnih.gov
This scaffold is a key component in drugs targeting a wide range of conditions, demonstrating its adaptability. researchgate.netnih.gov For example, the related 2-amino-3-cyanopyridine (B104079) scaffold has been explored for antiviral, antibacterial, and enzyme-inhibiting properties. ijpsr.com The structural versatility allows chemists to fine-tune molecular properties, improving target affinity, metabolic stability, and permeability, which are critical for advancing a lead compound through the drug discovery pipeline. nih.gov
Structure-Activity Relationship (SAR) Studies for Pharmacophore Optimization
Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds based on the 2-aminopyridine scaffold. These studies involve synthesizing a series of analogues with precise structural modifications to map the pharmacophore and understand how different functional groups influence biological activity.
In the context of nNOS inhibitors, SAR studies have provided critical insights:
Side Chain Modification : Truncating or shortening the amino sidechain of 2-aminopyridine derivatives has been shown to be a successful strategy for improving binding affinity and selectivity for human nNOS. nih.govnih.gov
Lipophilicity and Rigidity : Increasing lipophilicity, often by introducing fluorine atoms, can significantly improve blood-brain barrier permeability. nih.gov Furthermore, modulating the rigidity of the molecule, for instance by incorporating an alkyne moiety, is another strategy to enhance permeability. nih.gov
Basicity of the Amino Tail : Adjusting the basicity (pKa) of the terminal amine group is a key factor in optimizing both selectivity and permeability. nih.gov
Pyridine Ring Substitution : SAR analyses of herbicidal derivatives revealed that the placement of specific substituents on the pyridine ring, such as a trifluoromethyl group at the 5-position and a fluorine or chlorine atom at the 3-position, is crucial for enhancing activity. nih.govnih.gov
These studies allow for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
Exploration of Neurotransmitter Regulation Mechanisms
Derivatives of 2-aminopyridine are also being investigated for their ability to modulate neurotransmitter systems. Research has shown that certain aminopyridine compounds can influence the release of key neurotransmitters like acetylcholine (B1216132) (ACh) and norepinephrine (B1679862) (NE). researchgate.net For example, the compound N-(n-propyl)-N-(3-fluoro-4-pyridinyl-1H-3-methylindol-1-amine hydrochloride) (HP 184) was found to enhance the spontaneous release of both ACh from rat striatal slices and NE from frontal cortical slices. researchgate.net
Furthermore, the inhibition of nNOS by 2-aminopyridine derivatives directly impacts neurotransmission, as NO is a critical neurotransmitter in the central nervous system. nih.gov By selectively inhibiting nNOS, these compounds can modulate neuronal communication, offering a potential therapeutic avenue for neurological conditions characterized by excessive NO production. nih.gov
Applications in Agrochemical Sciences
The pyridine scaffold is a critical intermediate in the synthesis of modern agrochemicals, with pyridine-based compounds accounting for a significant portion of pesticides. agropages.com The adaptability of the 2-aminopyridine structure allows for the development of targeted and effective crop protection agents. nbinno.com
Research into Herbicidal and Pesticidal Agents
Derivatives of 2-aminopyridine serve as key building blocks in the synthesis of a variety of herbicides and pesticides. nbinno.com Research has led to the discovery of novel molecular scaffolds with potent herbicidal activity. For instance, 3-(pyridin-2-yl)benzothiazol-2-one derivatives have shown extraordinary efficacy against broadleaf weeds. nih.govnih.govresearchgate.netresearchgate.net SAR studies have been instrumental in optimizing these compounds, identifying that specific substitutions on the pyridine ring are essential for high levels of activity. nih.govnih.gov
In the field of insecticides, various pyridine derivatives have been synthesized and evaluated for their activity against common agricultural pests. nih.govmdpi.comnih.govmdpi.com Studies have demonstrated the efficacy of these compounds against insects such as Mythimna separata (oriental armyworm) and Aphis gossypii (cotton aphid). nih.govmdpi.com
The table below highlights the performance of selected pyridine derivatives against various agricultural pests and weeds.
| Compound Class/Derivative | Target Organism | Application | Efficacy/Result |
| 3-(Pyridin-2-yl)benzothiazol-2-one (I-09) | Broadleaf Weeds (S. nigrum, C. bursa-pastoris, etc.) | Post-emergence Herbicide | 100% efficacy at 75 g a.i./ha |
| 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propanoate (I-01, I-09) | Broadleaf Weeds (A. retroflex, A. theophrasti, etc.) | Post-emergence Herbicide | Complete growth inhibition at 75 g ha⁻¹ |
| 2-Phenylpyridine derivative (5d, 5g, 5h) | Mythimna separata (Oriental Armyworm) | Insecticide | 100% inhibition at 500 mg/L |
| Thieno[2,3-b]pyridine (Compound 4) | Aphis gossypii (Cotton Aphid) | Insecticide | Showed promising insecticidal activity |
| N-Pyridylpyrazole Amide (7l) | Mythimna separata (Oriental Armyworm) | Insecticide | 80% mortality at 10 µg·mL⁻¹ |
Data compiled from various agrochemical research studies. nih.govnih.govnih.govmdpi.commdpi.com
Studies on Plant Growth Regulators
Nitrogen-containing heterocyclic compounds are a significant class of molecules investigated for their potential as plant growth regulators (PGRs). While direct studies on 3-Propylpyridin-2-amine are not extensively documented in publicly available research, the broader class of pyridine and pyrimidine (B1678525) derivatives has shown considerable promise in agriculture. These compounds can influence various physiological processes in plants, including root and shoot development, photosynthesis, and adaptation to environmental stresses. auctoresonline.org
Synthetic azaheterocyclic compounds, for instance, have been demonstrated to exert a regulatory effect on agricultural crops at low, non-toxic concentrations, enhancing plant growth throughout the vegetative phase and boosting yields. auctoresonline.org The mechanism of action for many PGRs involves interaction with phytohormone pathways. nih.gov Phytohormones like auxins and cytokinins are crucial for regulating the development of a plant's root system, shoots, leaves, and seeds. auctoresonline.org
Contributions to Materials Science and Engineering
Polymers containing amine functional groups are highly valuable in materials science due to their capacity for conjugation and complexation with a wide range of molecules. The primary amine group in this compound positions it as a functional monomer or a building block for the synthesis of advanced polymers. Its incorporation into a polymer backbone can introduce specific properties, such as basicity, hydrogen bonding capability, and a potential for post-polymerization modification.
The synthesis of α-amine telechelic polymers (polymers with an amine group at one end) using protected amine-functional initiators is a key technique in creating well-defined polymer architectures. Similarly, this compound could be utilized in polymerization reactions, such as cationic ring-opening polymerization of 2-oxazolines, or as a co-monomer in condensation or addition polymerizations. The resulting polymers would feature pendant pyridinyl-amine moieties, which could be used to:
Improve adhesion: The nitrogen atoms can form strong interactions with various surfaces.
Create responsive materials: The basicity of the pyridine and amine groups can make the polymer's properties (e.g., solubility, conformation) sensitive to pH changes.
Serve as catalytic sites: The amine group can act as a basic catalyst when incorporated into a polymer support.
Enable further functionalization: The amine is a reactive handle for attaching other molecules, such as drugs, dyes, or cross-linking agents.
Chemiresistive sensors operate based on changes in electrical conductivity of a sensing material upon exposure to a target analyte. mdpi.com Conducting polymers are a prominent class of materials used for this purpose due to their straightforward fabrication, rapid response times, and room-temperature operation. researchgate.net Polyaniline (PANI) and its derivatives are among the most studied conducting polymers for gas sensing applications. uniroma1.it
As an aromatic amine, this compound is a potential precursor for the synthesis of novel conducting polymers suitable for chemiresistive sensors. Through chemical or electrochemical polymerization, it could be transformed into a polymer film. The sensing mechanism would involve the interaction (e.g., charge transfer) between the polymer and gas molecules, which modulates the polymer's doping level and, consequently, its electrical resistance. mdpi.comuniroma1.it
The inclusion of the pyridine ring and the propyl group could offer unique advantages:
Enhanced Selectivity: The specific chemical nature of the pyridyl-amine unit could lead to stronger or more specific interactions with certain analytes compared to traditional materials like PANI.
Modified Morphology: The propyl group could influence the packing and morphology of the polymer chains, affecting the accessibility of sensing sites and the diffusion of analytes.
The table below summarizes the performance of various polymer-based chemiresistive sensors for different analytes, illustrating the potential application space for sensors derived from this compound.
| Sensing Polymer | Target Analyte | Operating Temperature | Key Findings |
| Polyaniline (PANI) | n-butylamine | Room Temperature | Nanofiber and nanotube structures showed enhanced resistance response compared to bulk PANI. uniroma1.it |
| PANI/TiO₂ Nanocomposite | NO₂ and CO | Room Temperature | The composite material allowed for the detection of gases at room temperature, which typically requires elevated temperatures for pure TiO₂. uniroma1.it |
| PdO-functionalized SnO₂ | NO₂ | Room Temperature | Achieved a high response value and a very low detection limit of 10 ppb. mdpi.com |
| CO₂ Switchable Polymer | CO₂ | Room Temperature | Capable of detecting CO₂ in a range of 10³ to 10⁶ ppm, even at high humidity levels. figshare.com |
Organic electronics and optoelectronics utilize carbon-based materials for applications such as solid-state lighting, displays, and photovoltaics. researchgate.net The performance of these devices is critically dependent on the electronic properties of the organic molecules and polymers used. While this compound itself is not a primary electronic material, it serves as a valuable building block for synthesizing more complex, electronically active molecules.
The pyridine ring is an electron-deficient (π-deficient) system, while the amino group is an electron-donating group. This electronic push-pull characteristic can be exploited in the design of functional molecules. By incorporating the this compound moiety into larger conjugated systems, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is essential for:
Organic Light-Emitting Diodes (OLEDs): Optimizing the energy levels of materials used in the emissive and charge-transport layers to ensure efficient injection and recombination of charge carriers (electrons and holes).
Organic Photovoltaics (OPVs): Engineering the HOMO and LUMO levels of donor and acceptor materials to maximize the open-circuit voltage and facilitate efficient charge separation at the donor-acceptor interface.
Organic Field-Effect Transistors (OFETs): Modifying the molecular structure to control charge carrier mobility and transistor performance.
Derivatives of this compound could be synthesized to create novel dyes, emitters, or charge-transport materials for a new generation of optoelectronic devices. researchgate.netumich.edu
Role in Dye Chemistry and Pigment Synthesis
Azo dyes represent the largest and most important group of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-). pbworks.comsemanticscholar.org The synthesis of these dyes is a well-established two-step process in industrial organic chemistry. nih.gov
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). pbworks.comresearchgate.net
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol (B47542) or another aromatic amine. pbworks.com The diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo linkage, creating the final dye molecule. nih.gov
This compound is a primary aromatic amine and is therefore a suitable starting material (diazo component) for this process. The diazotization of its 2-amino group would yield a pyridyl diazonium salt. Subsequent coupling with various aromatic compounds would produce a range of novel heterocyclic azo dyes. The color of the resulting dye is determined by the specific chemical structures of both the diazo component and the coupling component. pbworks.com
The table below provides examples of diazo and coupling components used in azo dye synthesis.
| Diazo Component (Aromatic Amine) | Coupling Component | Resulting Dye Color Range |
| Aniline Derivatives | Dimethylaniline | Yellow unb.ca |
| 4-Aminobenzene sulfonic acid | N,N-dimethylaniline | Yellows, Oranges pbworks.com |
| Nitroaniline | Phenols, Naphthols | Reds, Browns pbworks.comunb.ca |
| This compound (Hypothetical) | Phenols, Naphthols, Anilines | Potentially Yellow to Red |
The incorporation of the 3-propylpyridine (B1594628) nucleus into the dye structure could impart unique properties, such as altered solubility, different shades of color, and improved fastness on various fabrics.
Chromophore Design and Optical Property Modulation
The 2-aminopyridine scaffold, the core of this compound, serves as a fundamental component in the design of chromophores with tunable optical properties. acs.org The inherent fluorescent properties of 2-aminopyridine derivatives make them valuable in the development of fluorescent probes and materials. sciforum.netmdpi.com Research into various substituted 2-amino-3-cyanopyridine and 2-N-phenylaminopyridine derivatives has demonstrated their potential in fields like material science and optoelectronics. sciforum.netnih.gov
The optical and photophysical behaviors of these molecules are significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov For instance, the introduction of different functional groups can modulate the electronic and photophysical properties, leading to shifts in absorption and emission spectra. sciforum.netnih.gov Studies on 2-amino-3-cyanopyridine derivatives have shown that their fluorescence spectra are sensitive to solvent polarity, a characteristic that is useful for creating probes for biological applications. sciforum.net The solvatochromic behavior, where the color and fluorescence properties change with the solvent, indicates a reorganization of charge upon electronic excitation. sciforum.net
Furthermore, the synthesis of multi-substituted aminopyridines has been explored to develop molecules with high quantum yields. mdpi.comnih.gov For example, diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate and its analogues exhibit significant fluorescence, with quantum yields reported to be around 0.3-0.4. mdpi.comnih.gov The strategic placement of electron-donating and electron-accepting groups, creating a "push-pull" system, can enhance intramolecular charge transfer (ICT), which is a key mechanism for tuning nonlinear optical (NLO) properties. rsc.org While specific studies on the chromophoric properties of this compound are not extensively detailed in the available literature, the principles derived from related 2-aminopyridine compounds suggest that the propyl group, as an electron-donating alkyl substituent, would likely influence the electron density of the pyridine ring and thereby modulate its optical characteristics.
Investigation in Corrosion Inhibition
Studies on Corrosion Inhibitor Efficacy for Metals
Derivatives of 2-aminopyridine have been identified as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. carta-evidence.orgresearchgate.net A notable study investigated the efficacy of several 2-aminopyridine derivatives, including 2-(propylamino)-4-phenylnicotinonitrile, on carbon steel in a 0.5 M sulfuric acid (H₂SO₄) solution. carta-evidence.org The research demonstrated that these compounds significantly reduce the corrosion rate of the steel.
The inhibition efficiency (IE) of these derivatives is dependent on both their concentration and the ambient temperature. carta-evidence.org The study on 2-(propylamino)-4-phenylnicotinonitrile and its analogues found that the inhibition efficiency increased with higher concentrations of the inhibitor but decreased as the temperature rose from 20 °C to 50 °C. carta-evidence.org For instance, a related compound, 2-(butylamino)-4-phenylnicotinonitrile (BAPN), achieved a maximum inhibition efficiency of 97.45% at a concentration of 5x10⁻⁴ M and a temperature of 20 °C. carta-evidence.org The effectiveness of these compounds is attributed to the formation of a protective organic film on the surface of the metal. carta-evidence.org
The structural characteristics of the inhibitor molecules, such as the length of the alkyl chain, play a role in their performance. carta-evidence.org Quantum chemical calculations have supported experimental findings, showing a correlation between the molecular structure of the inhibitors and their inhibition efficiency. carta-evidence.org
Inhibition Efficiency of 2-Aminopyridine Derivatives on Carbon Steel
| Inhibitor | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) |
|---|---|---|---|
| 2-(methylamino)-4-phenylnicotinonitrile | 5x10⁻⁴ | 20 | >90 (Implied) |
| 2-(propylamino)-4-phenylnicotinonitrile | 5x10⁻⁴ | 20 | >90 (Implied) |
| 2-(butylamino)-4-phenylnicotinonitrile | 5x10⁻⁴ | 20 | 97.45 |
| 2-(butylamino)-4-phenylnicotinonitrile | 5x10⁻⁴ | 50 | Lower than at 20°C |
Data derived from studies on 2-aminopyridine derivatives in 0.5 M H₂SO₄. carta-evidence.org
Adsorption Mechanisms on Metal Surfaces
The mechanism by which 2-aminopyridine derivatives protect metals from corrosion is through adsorption onto the metal surface. carta-evidence.orgresearchgate.net This process involves the formation of a protective film that acts as a barrier to the corrosive environment. carta-evidence.org
Studies have shown that the adsorption of these inhibitor molecules on the carbon steel surface conforms to the Langmuir adsorption isotherm. carta-evidence.org The Langmuir model suggests that a monolayer of the inhibitor molecules covers the metal surface. carta-evidence.org This adsorption can involve both physical (electrostatic) and chemical interactions between the inhibitor and the metal. uctm.edu The presence of heteroatoms like nitrogen, along with π-electrons from the pyridine ring, facilitates the adsorption process. These features allow the molecules to donate electrons to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate bonds.
The spontaneity of the adsorption process is indicated by the negative values of the standard free energy of adsorption (ΔG°ads). uctm.edunih.gov Values around -20 kJ/mol are consistent with physisorption, while those around -40 kJ/mol or higher suggest chemisorption, which involves charge sharing or transfer. uctm.edu The formation of this stable, adsorbed layer effectively blocks the active sites for corrosion, thereby inhibiting both anodic metal dissolution and cathodic hydrogen evolution reactions, classifying these compounds as mixed-type inhibitors. bohrium.com Scanning electron microscopy (SEM) analyses have visually confirmed the formation of this protective organic film on steel surfaces treated with these inhibitors. carta-evidence.org
Q & A
Basic: What synthetic routes are recommended for preparing 3-Propylpyridin-2-amine, and how is its structure confirmed post-synthesis?
Answer:
this compound can be synthesized via condensation reactions between pyridin-2-amine derivatives and propyl-containing precursors. A common approach involves coupling pyridin-2-amine with aldehydes or ketones under catalytic conditions, followed by reduction to stabilize the amine group . Post-synthesis, structural confirmation is achieved using spectral techniques :
- NMR spectroscopy (¹H and ¹³C) to verify substitution patterns and alkyl chain integration.
- Elemental analysis to validate molecular composition.
- Mass spectrometry (ESI-MS or GC-MS) for molecular weight confirmation.
For analogs, X-ray crystallography (e.g., as applied to 3-Chloropyridin-2-amine) can resolve bond angles and intermolecular interactions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
- Storage: Keep in a cool, dry, dark environment, segregated from oxidizers or flammables.
- Spill management: Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
- First aid: Flush exposed skin/eyes with water; seek medical attention for persistent irritation .
Advanced: How can reaction conditions be optimized to improve the yield of this compound in catalytic amination reactions?
Answer:
- Catalyst selection: Palladium or copper catalysts enhance coupling efficiency in multi-step syntheses. For example, Pd-mediated amination improves regioselectivity in pyridine derivatives .
- Solvent optimization: Polar aprotic solvents (e.g., DMF, toluene) stabilize intermediates and reduce side reactions.
- Temperature control: Maintain 60–100°C to balance reaction kinetics and catalyst stability.
- Inert atmosphere: Use nitrogen/argon to prevent oxidation of amine groups.
Statistical design of experiments (DoE) can systematically evaluate these parameters .
Advanced: What computational strategies are effective for modeling the electronic and steric properties of this compound derivatives?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinities .
- QSAR modeling: Use software like MOE to correlate antibacterial activity with descriptors such as Log P (lipophilicity) and SMR (steric effects) .
- Molecular docking: Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis.
Advanced: How should crystallographic data discrepancies (e.g., hydrogen bonding vs. halogen interactions) be resolved in structural studies of this compound analogs?
Answer:
- High-resolution X-ray diffraction: Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., N–H⋯N hydrogen bonds, Cl⋯Cl interactions) to validate packing motifs .
- Complementary techniques: Pair crystallography with solid-state NMR or IR spectroscopy to cross-verify hydrogen-bonding networks.
Advanced: Which QSAR parameters are most predictive of antibacterial activity in this compound derivatives?
Answer:
Studies on pyridin-2-amine analogs reveal:
- Lipophilicity (Log P): Optimal values (~2–3) enhance membrane permeability.
- Steric bulk (SMR): Bulky substituents improve target binding but may reduce solubility.
- Electron-withdrawing groups: Enhance charge transfer interactions with bacterial enzymes.
A validated QSAR equation combining these parameters achieved an r² > 0.85 in predicting MIC values .
Basic: Which analytical methods are used to assess the purity of this compound, and what are common pitfalls?
Answer:
- HPLC/UPLC: Quantify impurities using reverse-phase columns (C18) and UV detection.
- TLC: Monitor reaction progress with silica plates and iodine visualization.
- Challenges:
- Degradation during column chromatography due to amine oxidation.
- Solvent residues in final products; use rotary evaporation under reduced pressure .
Advanced: How can researchers validate the biological activity of this compound derivatives while minimizing false positives?
Answer:
- Dose-response assays: Test compounds across a concentration range (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values.
- Counter-screening: Use unrelated bacterial strains or enzyme isoforms to rule out nonspecific effects.
- Cytotoxicity testing: Ensure selectivity by comparing antibacterial activity with mammalian cell viability (e.g., HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
